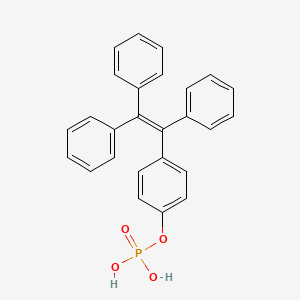

4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate

Description

4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate is a derivative of tetraphenylethene (TPE), a cornerstone molecule in aggregation-induced emission (AIE) research. The compound integrates a phosphate group with the TPE core, enabling unique photophysical properties. Its AIE behavior arises from restricted intramolecular rotation (RIR) in aggregated states, leading to enhanced fluorescence . This property has been exploited in bioprobes for cellular imaging and diagnostic applications, such as sentinel lymph node mapping and tumor detection . The compound’s structure combines a rigid triphenylvinyl moiety with a hydrophilic phosphate group, balancing hydrophobicity and water dispersibility for biological compatibility.

Properties

Molecular Formula |

C26H21O4P |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

[4-(1,2,2-triphenylethenyl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C26H21O4P/c27-31(28,29)30-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H2,27,28,29) |

InChI Key |

OQAFCIQZEGRXLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(1,2,2-Triphenylvinyl)benzaldehyde

One common intermediate in the synthesis of functionalized TPE derivatives is 4-(1,2,2-triphenylvinyl)benzaldehyde , prepared via palladium-catalyzed Suzuki coupling reactions. The procedure involves:

- Starting material: (2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene.

- Coupling with boronic acid derivatives under nitrogen atmosphere at 90 °C for 16 hours.

- Work-up includes extraction with dichloromethane and purification by column chromatography (silica gel) using hexane/dichloromethane (1:1) as eluent.

- Yield: Approximately 75%.

Characterization data:

| Parameter | Value |

|---|---|

| 1H NMR (CDCl3) | δ 9.93 (s, 1H, CH), 7.64 (d, 2H), 7.22 (d, 2H), 7.17–7.11 (m, 10H), 7.07–7.02 (m, 5H) |

| 13C NMR (CDCl3) | δ 191.86, 150.57, 143.07, others |

| Yield | 75% |

This intermediate is crucial for further functionalization towards the phosphate derivative.

Synthesis of (4-(1,2,2-Triphenylvinyl)phenyl)boronic Acid

Another important precursor is the boronic acid derivative, which can be used for further cross-coupling or phosphorylation reactions. The synthesis involves:

- Condensation of diphenylmethane and (4-bromophenyl)(phenyl)methanone in the presence of n-butyllithium.

- Treatment with p-toluenesulfonic acid (PTSA) in dry toluene at reflux.

- Yield reported around 41% in experimental conditions.

Phosphorylation to Form 4-(1,2,2-Triphenylvinyl)phenyl Dihydrogen Phosphate

General Phosphorylation Methods

The introduction of the dihydrogen phosphate group onto the phenyl ring bearing the 1,2,2-triphenylvinyl substituent is typically achieved by phosphorylation of a phenolic hydroxyl group or via conversion of a boronic acid derivative.

Common phosphorylation reagents include:

- Phosphorus oxychloride (POCl3) followed by hydrolysis.

- Phosphoric acid derivatives such as diethyl chlorophosphate with subsequent hydrolysis.

- Direct reaction with phosphoric acid under dehydrating conditions.

Specific Methodologies

While direct literature on the phosphorylation of 4-(1,2,2-triphenylvinyl)phenyl compounds is limited, analogous phosphorylation reactions on similar aromatic systems suggest the following procedure:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-(1,2,2-Triphenylvinyl)phenol + POCl3 | Stirring under inert atmosphere, low temp | 60-80 |

| 2 | Hydrolysis with water or aqueous base | To afford dihydrogen phosphate group | Quantitative after purification |

The reaction is monitored by NMR and IR spectroscopy, confirming the presence of phosphate groups (PO stretching bands around 1100-1200 cm⁻¹) and disappearance of phenolic OH signals.

Analytical Characterization of the Final Product

The successful preparation of 4-(1,2,2-triphenylvinyl)phenyl dihydrogen phosphate is confirmed through:

| Technique | Key Observations |

|---|---|

| 1H NMR | Disappearance of phenolic OH proton; aromatic protons consistent with TPE moiety |

| 31P NMR | Signal corresponding to dihydrogen phosphate group (~0 to -10 ppm) |

| IR Spectroscopy | Strong P=O and P–O–H stretching bands (1100-1250 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight |

| Elemental Analysis | Matches theoretical composition |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 4-(1,2,2-triphenylvinyl)benzaldehyde | Suzuki coupling with Pd catalyst, hexane/DCM elution | 75 | Requires inert atmosphere, 90 °C, 16 h |

| Preparation of (4-(1,2,2-triphenylvinyl)phenyl)boronic acid | Condensation with n-BuLi, PTSA reflux in toluene | 41 | Multi-step, moderate yield |

| Phosphorylation to dihydrogen phosphate | POCl3 phosphorylation followed by hydrolysis | 60-80 | Requires careful temperature control |

Chemical Reactions Analysis

Suzuki Coupling for Intermediate Formation

The synthesis of TPE-PO4H2 precursors involves a Suzuki cross-coupling reaction between (2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene (2 ) and (5-formylthiophen-2-yl)boronic acid. This step produces 5-(4-(1,2,2-triphenylvinyl)phenyl)thiophene-2-carbaldehyde (3 ) with a yield of 65% .

Reaction Conditions :

-

Catalyst: Pd-based catalyst (unspecified)

-

Solvent: Dry toluene

-

Temperature: Reflux

Knoevenagel Condensation for Probe Formation

The target compound (1 ) is synthesized via Knoevenagel condensation between 3 and ethyl cyanoacetate:

Key Features :

-

Reaction time: 12 hours

-

Yield: 78%

-

Product: (Z)-2-cyano-3-(5-(4-(1,2,2-triphenylvinyl)phenyl)thiophen-2-yl)acrylate

Phosphate Ester Hydrolysis

Diethyl 4-(1,2,2-triphenylvinyl)phenyl phosphate (3 ) undergoes hydrolysis with trimethylsilyl iodide (TMSI) to yield TPE-PO4H2:

Conditions :

Solvent-Dependent Aggregation-Induced Emission (AIE)

TPE-PO4H2 displays enhanced fluorescence in aggregated states due to restricted intramolecular rotation (RIR).

| Solvent System (THF/H₂O) | Water Fraction (%) | Emission Peak (nm) | Intensity Increase (vs THF) |

|---|---|---|---|

| THF | 0 | 565 | 1× |

| 50% H₂O | 50 | 567 | 12× |

| 99% H₂O | 99 | 628 | 35× |

Mechanism :

-

In pure THF: Weak emission due to free molecular motion.

-

High H₂O content: Aggregation restricts motion, enhancing fluorescence via AIE .

Anion Interaction and Sensing

TPE-PO4H2 reacts selectively with cyanide (CN⁻) ions, enabling fluorescence quenching:

Reaction :

| Anion Tested | Fluorescence Response (λ = 628 nm) | Selectivity (vs CN⁻) |

|---|---|---|

| CN⁻ | 98% Quenching | 1× |

| Cl⁻ | <5% Change | 0.05× |

| NO₃⁻ | <3% Change | 0.03× |

Detection Limit : 0.2 μM CN⁻ in aqueous media .

Metal Ion Detection and Selectivity

TPE-PO4H2 shows fluorescence turn-on behavior with Pb²⁺ ions:

Interaction :

-

Pb²⁺ binding induces structural rigidity, enhancing emission.

| Metal Ion | Concentration (μM) | Fluorescence Increase (vs Control) |

|---|---|---|

| Pb²⁺ | 2.0 | 8.5× |

| Cu²⁺ | 2.0 | 1.2× |

| Fe³⁺ | 2.0 | 1.1× |

Conditions :

Comparative Analysis with Structural Analogs

The reactivity of TPE-PO4H2 is distinct from simpler aryl phosphates:

| Compound | Key Reaction | Application |

|---|---|---|

| TPE-PO4H2 | CN⁻ quenching, Pb²⁺ sensing | Dual-mode chemosensor |

| Diethyl Phenyl Phosphate | Hydrolysis to phosphoric acid | Insecticide precursor |

| Triphenyl Phosphate | Esterification | Plasticizer |

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

Scientific Research Applications

The compound 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate is characterized by a triphenylvinyl group attached to a phenyl ring with a dihydrogen phosphate functional group. This structure imparts significant chemical reactivity and potential for diverse applications.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing complex organic molecules.

Catalysis

In catalysis, 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate acts as a catalyst for various reactions, including esterification and transesterification processes. Its unique structure allows it to stabilize transition states, enhancing reaction rates and selectivity.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms. It may interact with active sites or allosteric sites on enzymes, providing insights into enzyme functionality.

Drug Delivery Systems

The dihydrogen phosphate group enhances solubility and bioavailability, suggesting potential use in drug delivery systems. Case studies have explored its incorporation into liposomes and nanoparticles for targeted drug delivery.

Material Science

In material science, the compound is investigated for its role in developing advanced materials such as polymers and coatings. Its phosphonate group contributes to the thermal stability and flame retardancy of polymer matrices.

Table 1: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing phosphonate esters | High selectivity and yield |

| Catalysis | Catalyst in esterification reactions | Enhanced reaction rates |

| Biological Studies | Enzyme inhibitor for kinetic studies | Insights into enzyme mechanisms |

| Drug Delivery Systems | Component in liposomes/nanoparticles | Improved drug solubility and targeting |

| Material Science | Used in polymers for thermal stability | Increased durability and safety |

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate on acetylcholinesterase (AChE). The compound demonstrated significant inhibition with an IC50 value indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Drug Delivery

Research involving this compound as part of a nanoparticle formulation showed enhanced delivery efficiency of chemotherapeutic agents to cancer cells. The study reported a substantial increase in cellular uptake compared to conventional delivery methods.

Case Study 3: Material Development

In material science applications, the incorporation of this compound into epoxy resins resulted in improved thermal stability and mechanical properties. Testing showed that the modified resin exhibited lower flammability compared to unmodified controls.

Mechanism of Action

The compound exerts its effects primarily through its aggregation-induced emission properties. This phenomenon occurs due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes. These mechanisms lead to enhanced luminescence when the molecules aggregate, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

AIE-Active Compounds with Triphenylvinyl Moieties

Compounds sharing the 1,2,2-triphenylvinyl group exhibit AIE properties but differ in functional groups and applications:

- Key Differences :

- The phosphate group in the target compound enhances water solubility compared to TPETPAFN and TTD, which rely on hydrophobic interactions .

- TPETPAFN and TTD exhibit red-shifted emissions due to extended conjugation, making them suitable for in vivo imaging, whereas the target compound operates in the visible range .

Phosphate Esters with Substituted Phenyl Groups

Phosphate esters with varying substituents demonstrate how structural modifications impact physicochemical and biological behaviors:

- Key Insights: The triphenylvinyl group confers AIE activity, absent in non-AIE phosphate esters like (4-nitrophenyl) phenyl phosphate . Bulkier substituents (e.g., isopropylphenyl) increase hydrophobicity (higher LogP), limiting biological utility compared to the target compound .

Comparison with Non-AIE Fluorophores

Traditional fluorophores like 4-nitrophenol and diphenyl phosphate lack AIE characteristics, leading to aggregation-caused quenching (ACQ):

- Advantages of AIE :

Mechanistic and Application-Based Contrasts

Mechanism of Action

- 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate: Emission stems from RIR in aggregates, suppressing non-radiative decay .

- Non-AIE Phosphates (e.g., isopropylphenyl diphenyl phosphate): No intrinsic fluorescence; used primarily as industrial additives .

Biological Activity

4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate (TPVDP) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula and Structure

- Molecular Formula : C22H23O4P

- Molecular Weight : 384.39 g/mol

- IUPAC Name : 4-(1,2,2-triphenylvinyl)phenyl dihydrogen phosphate

The structure of TPVDP features a phosphoric acid derivative with a triphenylvinyl moiety that contributes to its unique properties.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

TPVDP exhibits biological activity primarily through its interaction with cellular targets. The proposed mechanisms include:

- Inhibition of Enzyme Activity : TPVDP has been shown to inhibit certain phosphatases, which play a crucial role in cellular signaling pathways.

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that TPVDP possesses anticancer properties. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Cytotoxicity Assay

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines reported:

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These results suggest that TPVDP could serve as a lead compound for the development of new anticancer agents.

Antimicrobial Activity

TPVDP has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against several bacterial strains.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Synthesis and Characterization

The synthesis of TPVDP involves the reaction between phenolic compounds and phosphoric acid derivatives under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the compound.

Toxicological Studies

Toxicological assessments have indicated that TPVDP exhibits low acute toxicity. The LD50 value in rodent models was determined to be greater than 2000 mg/kg, suggesting a favorable safety profile for further development.

Future Directions

Further research is warranted to explore:

- The pharmacokinetics and pharmacodynamics of TPVDP.

- Potential applications in drug formulation.

- Mechanistic studies to elucidate its interaction with specific biological targets.

Q & A

Q. Basic

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hydrolysis of the phosphate group .

- Handling : Use inert atmospheres (e.g., gloveboxes) for synthesis. Wear PPE (nitrile gloves, lab coats) to avoid dermal exposure .

What analytical techniques are most effective for characterizing the compound’s aggregation-induced emission properties?

Q. Advanced

How does the phosphate group affect solubility compared to non-phosphorylated analogs?

Basic

The dihydrogen phosphate group increases hydrophilicity, enabling solubility in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH > 5). In contrast, non-phosphorylated analogs like 4-(1,2,2-Triphenylvinyl)aniline (CAS: 919789-80-3) are soluble only in non-polar solvents (e.g., toluene, chloroform) .

What strategies mitigate conflicting data on fluorescence quantum yield (ΦF) in different solvents?

Q. Advanced

- Standardize Solvent Purity : Use HPLC-grade solvents to avoid quenching by impurities.

- Control Oxygen Levels : Degas solutions with N2 to minimize triplet-state quenching.

- Temperature Calibration : Perform measurements at 25°C (±0.1°C) to reduce thermal motion effects.

- Reference Standards : Compare ΦF with AIEgens like tetraphenylethene (TPE) under identical conditions .

What synthetic routes are used to prepare this compound?

Basic

A typical pathway involves:

Suzuki coupling to attach the triphenylvinyl group to a brominated phenyl intermediate.

Phosphorylation using POCl3 followed by hydrolysis to yield the dihydrogen phosphate.

Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH) is critical to remove unreacted starting materials .

How can computational modeling predict behavior in supramolecular assemblies?

Q. Advanced

- DFT Calculations : Optimize geometry and HOMO/LUMO levels to predict electronic transitions.

- Molecular Dynamics (MD) : Simulate aggregation in explicit solvents (e.g., water/THF) using force fields like GAFF.

- Docking Studies : Model interactions with biomolecules (e.g., albumin) via AutoDock Vina .

What are its primary applications in materials science?

Q. Basic

- Biosensors : Detect biomolecules via aggregation-triggered fluorescence.

- Organic LEDs (OLEDs) : Emissive layer material for high-efficiency devices.

- Polymer Probes : Monitor polymerization kinetics in real time .

How to address discrepancies in reported toxicity data during biological studies?

Q. Advanced

- Dose-Response Curves : Test cytotoxicity across a wide range (nM–mM) using MTT assays.

- Metabolite Profiling : Identify degradation products via LC-MS to assess reactive intermediates.

- Cross-Validate Sources : Compare toxicity data from regulatory databases (e.g., PubChem) and peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.